1-ethyl-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea
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Description
1-ethyl-3-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C13H19F3N4O and its molecular weight is 304.317. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications
Urea derivatives have been explored for their catalytic efficiencies in chemical reactions. For instance, N,N-diethylurea (DEU) was found to catalyze amidation reactions between electron-deficient aryl azides and phenylacetaldehydes, suggesting its potential in facilitating efficient bond-forming processes in organic synthesis (Xie, Ramström, & Yan, 2015). This example underscores the utility of urea derivatives in enhancing the reaction conditions for the synthesis of aryl amides.
Synthesis of Pyrimidine Derivatives
Another study demonstrated the regioselective condensation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates with urea to form ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates. This process, under more drastic conditions, leads to the cyclization at the fluoroacyl fragment to form ethyl 4-polyfluoroalkyl-4-hydroxy-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, highlighting the role of urea derivatives in the synthesis of complex pyrimidine structures (Goryaeva, Burgart, & Saloutin, 2009).
Anticancer Activity Studies
Research into novel 6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives, obtained from a multicomponent reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate, urea, and aryl aldehyde, showed promising anticancer activities against several human cancer cell lines. This study exemplifies the potential of urea derivatives in contributing to the development of new anticancer agents (Valeru et al., 2018).
Material Science Applications
Urea derivatives have also been utilized in material science for the development of novel polymers. For example, the synthesis of well-defined poly(urethane urea) multiblock copolymers aimed to investigate the phase-separated morphology of these materials, highlighting the versatility of urea compounds in creating materials with specific structural and functional properties (Garrett, Runt, & Lin, 2000).
Properties
IUPAC Name |
1-ethyl-3-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N4O/c1-2-17-12(21)18-7-8-20-10-6-4-3-5-9(10)11(19-20)13(14,15)16/h2-8H2,1H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBQJSGRUPGUSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCN1C2=C(CCCC2)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.